molecular formula C12H12ClI B2944157 1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287312-12-1

1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2944157
CAS No.: 2287312-12-1
M. Wt: 318.58
InChI Key: UTCWSPHTVLWOST-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition to [1.1.1]propellane, followed by halogenation reactions. For instance, the synthesis can start with [1.1.1]propellane, which undergoes a nucleophilic addition with a suitable nucleophile to introduce the 4-chloro-2-methylphenyl group. Subsequent iodination using iodine and a suitable oxidizing agent completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of bicyclo[1.1.1]pentane derivatives. Continuous flow processes can generate [1.1.1]propellane on demand and directly derivatize it into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In drug discovery, it may act as a bioisostere, replacing phenyl rings in drug molecules to enhance their properties. The bicyclo[1.1.1]pentane core can interact with molecular targets through hydrophobic interactions and steric effects, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • 1-(4-Chloro-2-methylphenyl)-3-bromobicyclo[1.1.1]pentane
  • 1-(4-Chloro-2-methylphenyl)-3-fluorobicyclo[1.1.1]pentane
  • 1-(4-Chloro-2-methylphenyl)-3-chlorobicyclo[1.1.1]pentane

Comparison: 1-(4-Chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, fluorine, or chlorine analogs. The iodine atom’s larger size and lower electronegativity can influence the compound’s chemical behavior, making it more suitable for specific applications, such as coupling reactions .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClI/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCWSPHTVLWOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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